molecular formula C22H42I2N2 B1676236 triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide CAS No. 63951-44-0

triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide

Cat. No.: B1676236
CAS No.: 63951-44-0
M. Wt: 588.4 g/mol
InChI Key: COIKZKVUCOJBTN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide: is a bioactive compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of ammonium and triethylammonium groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide typically involves the reaction of 4-(p-triethylammoniophenyl)butylamine with diiodomethane under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ions can be replaced by other nucleophiles, such as chloride or bromide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ammonium and triethylammonium groups facilitate binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • AMMONIUM, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide
  • AMMONIUM, (4-(p-triethylammoniophenethyl)triethyl-, diiodide

Uniqueness

triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide is unique due to its specific structural features, such as the presence of triethylammonium groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

63951-44-0

Molecular Formula

C22H42I2N2

Molecular Weight

588.4 g/mol

IUPAC Name

triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide

InChI

InChI=1S/C22H42N2.2HI/c1-7-23(8-2,9-3)20-14-13-15-21-16-18-22(19-17-21)24(10-4,11-5)12-6;;/h16-19H,7-15,20H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

COIKZKVUCOJBTN-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CCCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-]

Canonical SMILES

CC[N+](CC)(CC)CCCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M&B 2272

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide
Reactant of Route 2
Reactant of Route 2
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide
Reactant of Route 3
Reactant of Route 3
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide
Reactant of Route 4
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide
Reactant of Route 5
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide
Reactant of Route 6
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.